![molecular formula C6H8N4O2 B1598353 2-(1-Methylhydrazino)-3-nitropyridine CAS No. 30963-12-3](/img/structure/B1598353.png)
2-(1-Methylhydrazino)-3-nitropyridine
Overview
Description
2-(1-Methylhydrazino)-3-nitropyridine is a chemical compound with the molecular formula C6H9N3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of 2-(1-Methylhydrazino)-3-nitropyridine or similar compounds often involves reactions with hydrazine derivatives . For instance, organosilyl isocyanates can react with hydrazine, 1,1-dimethylhydrazine, and 1-methyl-1-[2-(1-methylhydrazino)ethyl]hydrazine to produce urea and previously unknown semicarbazides .Scientific Research Applications
- c-Met Inhibition : Researchers have explored the use of this compound in inhibiting the mesenchymal–epithelial transition factor (c-Met) protein kinase. Notably, clinical candidate Savolitinib contains a similar heterocyclic nucleus, emphasizing its potential in targeted therapies .
- GABA A Modulation : The compound has demonstrated allosteric modulating activity on GABA A receptors, which play a crucial role in neurotransmission .
- Incorporating this heterocyclic nucleus into polymers enhances their performance in solar cells. Researchers have explored its use as a structural unit to improve energy conversion efficiency .
- The compound has shown promise as an inhibitor of (\beta)-secretase 1 (BACE-1), a key enzyme implicated in Alzheimer’s disease pathology .
- Two common methods for synthesizing 1,2,3-triazole-fused pyrazines and pyridazines involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Medicinal Chemistry
Polymers for Solar Cells
BACE-1 Inhibition
Synthetic Routes
Structural Diversity
Mechanism of Action
Target of Action
Hydrazine-coupled compounds, which include 2-(1-methylhydrazino)-3-nitropyridine, have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds interact with specific targets in the parasites causing these diseases, such as Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It’s known that hydrazine derivatives can inhibit certain enzymes, leading to their pharmacological effects . The compound’s interaction with its targets likely results in changes that inhibit the growth or survival of the parasites.
Biochemical Pathways
It’s plausible that the compound interferes with essential biochemical pathways in the parasites, disrupting their normal functions and leading to their death or inhibition .
Result of Action
The result of the action of 2-(1-Methylhydrazino)-3-nitropyridine is likely the inhibition of the growth or survival of the parasites causing leishmaniasis and malaria . This leads to a reduction in the severity of these diseases.
properties
IUPAC Name |
1-methyl-1-(3-nitropyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-9(7)6-5(10(11)12)3-2-4-8-6/h2-4H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPKCYOYHLBERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380295 | |
Record name | 2-(1-Methylhydrazino)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylhydrazino)-3-nitropyridine | |
CAS RN |
30963-12-3 | |
Record name | 2-(1-Methylhydrazino)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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